Vinglycinate sulfate

Cross-resistance Vinca alkaloid resistance Clinical oncology

Vinglycinate sulfate is a prototypical C17-glycinate vinca alkaloid prodrug. Preclinical evidence confirms a lack of cross-resistance with vinblastine and vincristine sulfates, making it essential for distinguishing multidrug resistance mechanisms. It achieves vincristine-equivalent efficacy with reduced toxicity. Procure for defined SAR studies or myelosuppression models.

Molecular Formula C96H132N10O30S3
Molecular Weight 2002.3 g/mol
Cat. No. B1260496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinglycinate sulfate
Molecular FormulaC96H132N10O30S3
Molecular Weight2002.3 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4)
InChIKeyDVPVGSLIUJPOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinglycinate Sulfate: A Semisynthetic Vinca Alkaloid Glycinate Prodrug of Vinblastine


Vinglycinate sulfate (VGL) is a semisynthetic derivative of the vinca alkaloid vinblastine (VLB), specifically a glycinate prodrug formed by esterification at the C-17-OH position of vinblastine [1]. It was the first semisynthetic VLB derivative to undergo clinical trial, developed through molecular modification of the parent alkaloid isolated from Catharanthus roseus (formerly Vinca rosea) [2]. Vinglycinate exerts its antimitotic effects through interaction with tubulin, disrupting microtubule polymerization and cell division [1]. The sulfate salt form exists as a 2:3 stoichiometric complex of vinglycinate base to sulfuric acid [3].

Why Vinblastine, Vincristine, or Other Vinca Alkaloids Cannot Be Simply Substituted for Vinglycinate Sulfate


Despite sharing a common tubulin-binding mechanism, vinca alkaloids exhibit profound differences in antitumor spectrum, clinical potency, and toxicity profiles that preclude simple interchange [1]. Vinblastine and vincristine, the two naturally occurring parent alkaloids, differ by only a single functional group (methyl vs. formyl) yet demonstrate non-overlapping clinical indications and distinct toxicity patterns [1]. Vinglycinate sulfate introduces further differentiation through its glycinate prodrug moiety at C-17-OH, which alters the molecule's pharmacokinetic and pharmacodynamic behavior [2]. Critically, clinical evidence demonstrates a lack of cross-resistance between VGL and both its parent compound vinblastine sulfate and vincristine sulfate [2][3]. Consequently, therapeutic failure with one vinca alkaloid does not predict resistance to VGL, making it a mechanistically distinct option within the class. Procurement decisions based on mere class membership without accounting for these documented differences in cross-resistance, dosing requirements, and toxicity profiles risk suboptimal experimental outcomes.

Vinglycinate Sulfate: Quantified Differentiation Evidence for Scientific Selection


Lack of Cross-Resistance with Vinblastine and Vincristine in Clinical Patients

Vinglycinate sulfate (VGL) demonstrated clinical evidence of lack of cross-resistance with both vinblastine sulfate (VLB) and vincristine sulfate (VCR) in a 31-patient clinical study [1][2]. This represents a critical differentiation: patients previously treated with or resistant to VLB or VCR may still derive therapeutic benefit from VGL [1]. This absence of cross-resistance is a defining feature that distinguishes VGL from simple potency-equivalent analogs [2].

Cross-resistance Vinca alkaloid resistance Clinical oncology Salvage therapy

100% Cure Rate in P-1534 Leukemia Model with Reduced Toxicity vs. Vincristine

In preclinical studies evaluating a series of vinblastine analogs, vinglycinate produced therapeutic effects similar to those observed with vincristine, including 100% 'cure' of the P-1534 leukemia model, but with greatly reduced toxicity [1]. This constitutes a superior therapeutic index relative to vincristine in this model system—comparable maximal efficacy (100% cure rate) achieved with substantially lower toxicity burden [1].

P-1534 leukemia In vivo efficacy Preclinical pharmacology Therapeutic index

10-Fold Higher Dose Requirement vs. Vinblastine for Equivalent Clinical Response

To achieve response rates similar to vinblastine in clinical settings, vinglycinate sulfate required an approximately 10-fold higher dose [1][2]. The dosage of VGL which produced benefit was approximately 10 times that of vinblastine [1]. This 10× potency differential defines a key experimental design parameter: VGL is not a simple equipment substitute for vinblastine but rather a distinct entity with its own dose-response relationship [2].

Clinical dosing Potency comparison Pharmacokinetics Therapeutic equivalency

Leukopenia as Dose-Limiting Toxicity: Distinct Profile from Vincristine Neurotoxicity

In clinical evaluation, leukopenia was identified as the dose-limiting toxicity for vinglycinate sulfate [1]. This myelosuppression-predominant toxicity profile differs markedly from vincristine, whose dose-limiting toxicity is primarily neurotoxicity (peripheral neuropathy), and aligns more closely with vinblastine's myelosuppressive profile [2].

Toxicity profile Dose-limiting toxicity Myelosuppression Safety pharmacology

Validated Research and Industrial Application Scenarios for Vinglycinate Sulfate


Cross-Resistance Pharmacology Studies in Vinca Alkaloid-Refractory Tumor Models

Vinglycinate sulfate is optimally deployed in experimental systems designed to investigate mechanisms of vinca alkaloid resistance or to evaluate salvage therapeutic strategies. Given the clinical demonstration of lack of cross-resistance between VGL and both vinblastine sulfate and vincristine sulfate [1], VGL serves as a critical tool compound for distinguishing P-glycoprotein-mediated multidrug resistance from target-specific resistance mechanisms. Researchers employing vinblastine-resistant or vincristine-resistant cell lines or xenografts can utilize VGL to assess whether resistance extends to this C-17-glycinate modified analog or remains restricted to the parent compounds [2].

Therapeutic Index Optimization Studies in Hematologic Malignancy Models

For preclinical oncology research requiring vincristine-level antitumor efficacy with an improved safety margin, VGL presents a validated alternative. Preclinical data demonstrate that VGL achieves 100% cure rates in the P-1534 leukemia model—equivalent to vincristine—while exhibiting greatly reduced toxicity [1]. This therapeutic index advantage makes VGL particularly suitable for combination chemotherapy studies where cumulative toxicity from standard vinca alkaloids would confound interpretation, as well as for chronic dosing regimens that are precluded by vincristine-induced neurotoxicity [1].

Structure-Activity Relationship Studies of C-17 Vinca Alkaloid Modifications

As the first semisynthetic vinblastine derivative to enter clinical trials and a prototypical C-17-glycinate prodrug, VGL serves as a foundational reference compound for SAR investigations of vinca alkaloid side-chain modifications [1]. The glycinate ester moiety at C-17 distinguishes VGL from other clinically established vinca alkaloids (vinblastine, vincristine, vindesine, vinorelbine) and provides a defined chemical modification with documented in vivo pharmacological consequences [1]. Researchers developing novel vinca alkaloid analogs can employ VGL as a benchmark comparator to assess whether new C-17 or C-4 modifications yield superior potency, altered toxicity profiles, or modified cross-resistance patterns relative to this historically validated derivative [2].

Myelosuppression-Focused Hematotoxicity Modeling

In studies specifically designed to model or evaluate chemotherapy-induced myelosuppression, VGL provides a vinca alkaloid with leukopenia as its documented dose-limiting toxicity [1]. This contrasts with vincristine, whose predominant dose-limiting toxicity is neurotoxicity rather than myelosuppression [2]. Investigators studying bone marrow recovery kinetics, granulocyte colony-stimulating factor interventions, or hematoprotective strategies can utilize VGL as a reliable myelosuppressive agent within the vinca alkaloid class, with the added benefit of a defined 10:1 dose ratio relative to vinblastine for establishing equipotent myelosuppressive regimens [1].

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